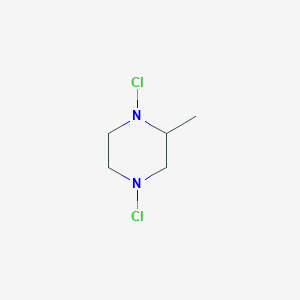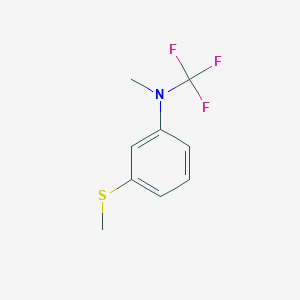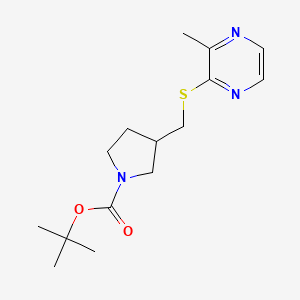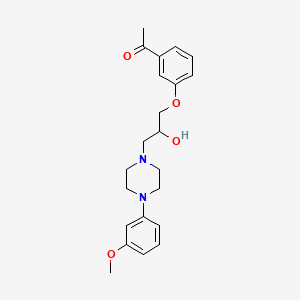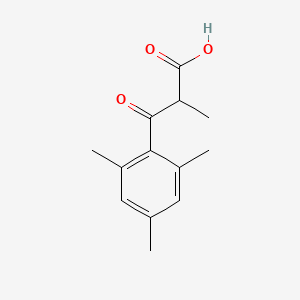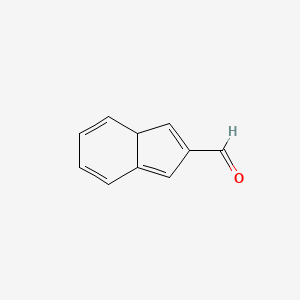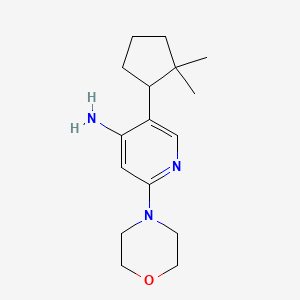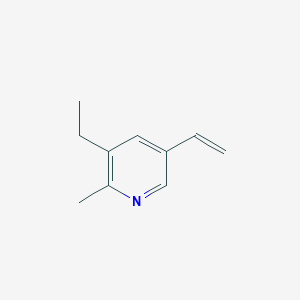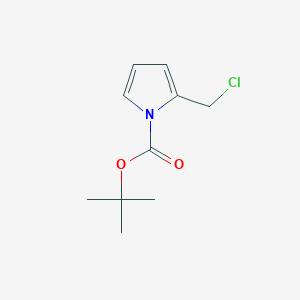
1-Allyl-4-piperonylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Allyl-4-piperonylpiperazine is a chemical compound belonging to the piperazine class It is characterized by the presence of an allyl group attached to the nitrogen atom of the piperazine ring and a piperonyl group attached to the other nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: 1-Allyl-4-piperonylpiperazine can be synthesized through several methods. One common approach involves the reaction of piperonyl chloride with allylpiperazine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Large-scale production may also involve the use of automated systems for monitoring and controlling reaction parameters.
化学反応の分析
Types of Reactions: 1-Allyl-4-piperonylpiperazine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The piperonyl group can be reduced to form a dihydropiperonyl derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of allyl epoxide or allyl alcohol.
Reduction: Formation of dihydropiperonyl derivatives.
Substitution: Formation of substituted allyl derivatives.
科学的研究の応用
1-Allyl-4-piperonylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems and its potential as a therapeutic agent.
Medicine: Research is ongoing to investigate its potential use in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-allyl-4-piperonylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors in the central nervous system, modulating neurotransmitter release and uptake. It may also inhibit certain enzymes, leading to altered metabolic pathways. The exact molecular targets and pathways are still under investigation, but its effects on serotonin and dopamine systems are of particular interest.
類似化合物との比較
1-Benzylpiperazine: Similar in structure but with a benzyl group instead of an allyl group.
1-(3,4-Methylenedioxybenzyl)piperazine: Contains a methylenedioxybenzyl group, making it structurally related but with different chemical properties.
1-Methylpiperazine: Lacks the allyl and piperonyl groups, making it a simpler piperazine derivative.
Uniqueness: 1-Allyl-4-piperonylpiperazine is unique due to the presence of both allyl and piperonyl groups, which confer distinct chemical reactivity and biological activity. Its dual functionality allows for diverse applications in research and industry, setting it apart from other piperazine derivatives.
特性
CAS番号 |
55436-35-6 |
|---|---|
分子式 |
C15H20N2O2 |
分子量 |
260.33 g/mol |
IUPAC名 |
1-(1,3-benzodioxol-5-ylmethyl)-4-prop-2-enylpiperazine |
InChI |
InChI=1S/C15H20N2O2/c1-2-5-16-6-8-17(9-7-16)11-13-3-4-14-15(10-13)19-12-18-14/h2-4,10H,1,5-9,11-12H2 |
InChIキー |
DTCPUCVXFPNOGH-UHFFFAOYSA-N |
正規SMILES |
C=CCN1CCN(CC1)CC2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



